Methyl 4-iodocyclohexane-1-carboxylate

Description

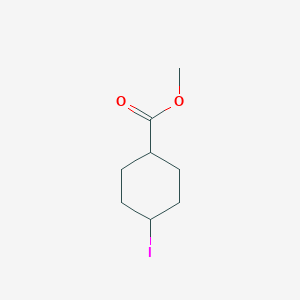

Methyl 4-iodocyclohexane-1-carboxylate is a cyclohexane derivative featuring a methyl ester group at position 1 and an iodine substituent at position 4. Its molecular formula is C₈H₁₁IO₂, with a molecular weight of 266.08 g/mol (calculated from substituent addition to base structure ). The iodine atom introduces significant steric bulk and polarizability, influencing both physical properties and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the iodine acts as a leaving group.

Properties

Molecular Formula |

C8H13IO2 |

|---|---|

Molecular Weight |

268.09 g/mol |

IUPAC Name |

methyl 4-iodocyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H13IO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3 |

InChI Key |

SVVMWCQSNJWWMG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(CC1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodocyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the iodination of cyclohexane derivatives. For instance, cyclohexanol can be reacted with methyl iodide in the presence of triphenyl phosphite under reflux conditions . The reaction mixture is then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or amines in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of 4-substituted cyclohexane derivatives.

Reduction: Formation of cyclohexanol derivatives.

Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Methyl 4-iodocyclohexane-1-carboxylate has several applications in scientific research:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-iodocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences between methyl 4-iodocyclohexane-1-carboxylate and similar cyclohexane-carboxylate derivatives.

Table 1: Physical and Structural Properties of this compound and Analogs

Key Comparisons

Substituent Effects on Reactivity

- Iodo vs. Ethynyl (C4): The iodine atom in this compound enhances its utility in nucleophilic substitution (e.g., Suzuki coupling) due to its high leaving-group ability, whereas the ethynyl group in methyl 4-ethynylcyclohexane-1-carboxylate enables click chemistry via alkyne-azide cycloaddition .

- Amino vs. Iodo (C1/C4): The amino group in methyl 1-amino-4-methylcyclohexane-1-carboxylate introduces basicity and hydrogen-bonding capability, making it suitable for drug design, while the iodine substituent prioritizes electrophilic reactivity .

Physical Properties

- Molecular Weight and Boiling Points: The iodine derivative has the highest molecular weight (266.08 g/mol) among the analogs, likely resulting in a higher boiling point compared to the base methyl ester (183°C for C₈H₁₂O₂) . The ethynyl analog (166.22 g/mol) is lighter but may exhibit lower thermal stability due to the reactive triple bond.

- Solubility Trends: All analogs share low water solubility, typical of ester derivatives. The iodine compound’s solubility in organic solvents (e.g., dichloromethane) is inferred from its nonpolar substituents .

Steric and Conformational Effects

- This contrasts with the smaller ethynyl or methoxyphenyl groups, which allow greater conformational flexibility .

Biological Activity

Methyl 4-iodocyclohexane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

This compound is a halogenated ester characterized by the presence of an iodine atom, which can influence its reactivity and biological interactions. The compound can undergo various chemical reactions, such as substitution, reduction, and oxidation, making it versatile in synthetic applications.

Key Reactions:

- Substitution Reactions: The iodine atom can be replaced by nucleophiles like hydroxide or amines.

- Reduction Reactions: The ester group can be converted to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: It can be oxidized to form carboxylic acids or other derivatives .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its functional groups. The iodine atom may participate in halogen bonding, while the ester group can undergo hydrolysis or other transformations. These interactions may modulate the activity of enzymes or receptors, leading to different biological effects.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Analogous compounds have shown effectiveness in inhibiting bacterial growth via mechanisms such as interference with quorum sensing, which is critical for bacterial communication and virulence .

Toxicity Studies

A study on structurally related compounds revealed that certain derivatives could induce oxidative stress and DNA damage in human cells, suggesting a need for careful evaluation of the toxicological profile of this compound . Such assessments are crucial for understanding the safety and efficacy of potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

- Toxicity Assessment: A study on related compounds demonstrated their potential to induce chemical stress in yeast models and DNA damage in human lung epithelial cells, highlighting the importance of understanding their biological impact .

- Quorum Sensing Inhibition: Research into quorum sensing antagonists has shown that modifications to the structure of related compounds can enhance their effectiveness against bacterial infections .

- Synthesis and Applications: this compound serves as an intermediate in synthesizing various organic molecules, including those with potential pharmacological activities .

Tables of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.